Enhanced Electron Delocalization and Planarity for Improved Reactivity in Cross-Coupling
Density functional theory (DFT) calculations on halosubstituted anilines reveal that the deactivating nature of halogen atoms enhances lone-pair electron delocalization in the order bromo- > chloro- > fluoroanilines [1]. The trihalogenated 2-bromo-6-chloro-5-fluoroaniline is predicted to exhibit strong electron delocalization, promoting planarity and potentially increasing its reactivity in palladium-catalyzed cross-coupling reactions compared to mono- or di-halogenated analogs [1]. While experimental data for this specific compound are not available, the class-level inference is supported by the established trend in the series.
| Evidence Dimension | Electron delocalization order |
|---|---|
| Target Compound Data | Predicted: bromo- > chloro- > fluoro- (class trend) |
| Comparator Or Baseline | Mono- and di-halogenated anilines (e.g., 2-fluoroaniline, 2,6-dichloroaniline) |
| Quantified Difference | Not quantified for target; class trend indicates enhanced delocalization with heavier halogens |
| Conditions | DFT at B3LYP/6-311++G(d,p) level |
Why This Matters
Improved electron delocalization can enhance the efficiency of cross-coupling reactions, making this compound a more effective building block for complex molecule synthesis.
- [1] Haruna, K., Alenaizan, A. A., & Al-Saadi, A. A. (2016). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. RSC Advances, 6, 67794-67804. https://doi.org/10.1039/C6RA11908E View Source
